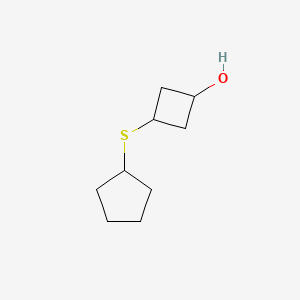
8-Chloro-6-fluoro-5-methylquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 8-Chloro-6-fluoro-5-methylquinolin-3-amine involves several steps, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
8-Chloro-6-fluoro-5-methylquinolin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antibacterial and antineoplastic agent . Its unique properties also make it valuable in industrial applications, such as the production of liquid crystals and dyes .
Wirkmechanismus
The mechanism of action of 8-Chloro-6-fluoro-5-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways . For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
8-Chloro-6-fluoro-5-methylquinolin-3-amine can be compared to other fluorinated quinolines, such as norfloxacin, pefloxacin, ciprofloxacin, and ofloxacin . These compounds share similar mechanisms of action but differ in their specific chemical structures and properties . The unique combination of chlorine, fluorine, and methyl groups in this compound gives it distinct properties that make it valuable for specific applications .
Eigenschaften
Molekularformel |
C10H8ClFN2 |
|---|---|
Molekulargewicht |
210.63 g/mol |
IUPAC-Name |
8-chloro-6-fluoro-5-methylquinolin-3-amine |
InChI |
InChI=1S/C10H8ClFN2/c1-5-7-2-6(13)4-14-10(7)8(11)3-9(5)12/h2-4H,13H2,1H3 |
InChI-Schlüssel |
RMDSXYWCOZJNSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=NC2=C(C=C1F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


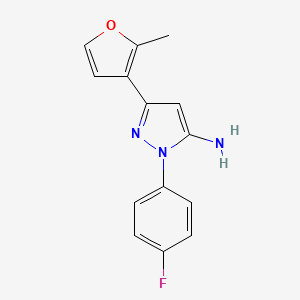
![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)

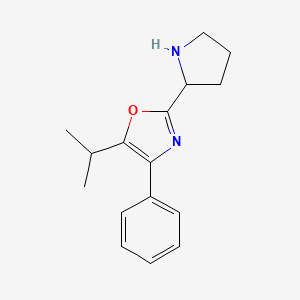
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
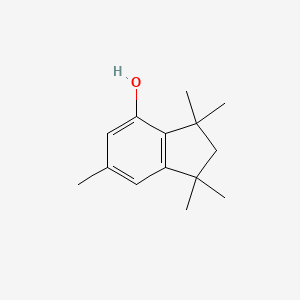
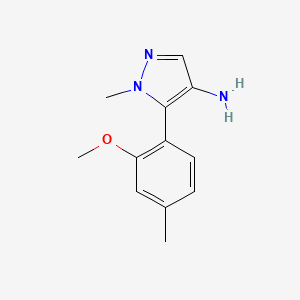
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13182799.png)
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)
![tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13182815.png)
![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)

